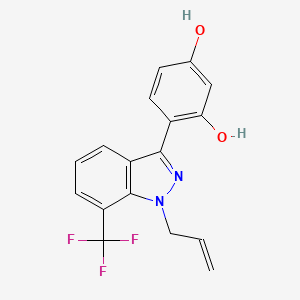

WAY-169916

Übersicht

Beschreibung

WAY-169916 ist ein pfadselektiver Ligand von Östrogenrezeptoren, der durch Hemmung der nuklearen Faktor-Kappa B (NF-κB)-transkriptionellen Aktivität wirkt. Es ist eine nicht-steroidale Verbindung, die starke entzündungshemmende Wirkungen gezeigt hat, ohne konventionelle östrogene Aktivität aufzuweisen .

Herstellungsmethoden

Die Syntheserouten und Reaktionsbedingungen für this compound beinhalten die Verwendung spezifischer Reagenzien und Katalysatoren. Detaillierte industrielle Produktionsmethoden sind in der Öffentlichkeit nicht leicht zugänglich. Im Allgemeinen beinhaltet die Synthese die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Aktivität zu erreichen .

Wissenschaftliche Forschungsanwendungen

WAY-169916 wurde ausgiebig auf seine Anwendung in verschiedenen Bereichen untersucht:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der NF-κB-transkriptionellen Aktivität zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Modulation von Entzündungspfaden und Genexpression.

Medizin: Als potenzielles therapeutisches Mittel zur Behandlung chronisch-entzündlicher Erkrankungen wie rheumatoider Arthritis und Morbus Crohn untersucht.

Industrie: Wird in Forschung und Entwicklung zur Entwicklung neuer entzündungshemmender Medikamente eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der NF-κB-transkriptionellen Aktivität. Es bindet an Östrogenrezeptoren und moduliert deren Konformation, wodurch die Aktivierung von NF-κB und die anschließende Expression entzündungsfördernder Gene verhindert werden. Diese selektive Hemmung ermöglicht starke entzündungshemmende Wirkungen ohne die typischen östrogenen Nebenwirkungen .

Wirkmechanismus

WAY-169916 exerts its effects by selectively inhibiting NF-κB transcriptional activity. It binds to estrogen receptors and modulates their conformation, preventing the activation of NF-κB and subsequent inflammatory gene expression. This selective inhibition allows for potent anti-inflammatory effects without the typical estrogenic side effects .

Biochemische Analyse

Biochemical Properties

WAY-169916 acts by inhibiting NF-κB transcriptional activity . NF-κB is a redox-sensitive transcription factor that regulates a multitude of inflammatory genes, including cytokines, chemokines, adhesion molecules, and acute phase proteins . This compound binds to human ERα and ERβ . It has been found to inhibit IL-1β-induced NF-κB reporter activity in HAECT-1 cells expressing human ERα .

Cellular Effects

In cellular models, this compound has shown to reduce increases in creatine kinase (CK) activity induced by the ER agonist 17β-estradiol . In vivo, it has been observed to reduce high-fat diet-induced hepatic NF-κB activity and inflammatory gene expression . It does not stimulate uterine wet weight or hepatic ER-mediated gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the estrogen receptor (ER) and subsequent inhibition of NF-κB transcriptional activity . It has been suggested that different protein conformers select different binding orientations of the ligand . The intermediate transcriptional activity induced by this compound is associated with the ligand binding differently to the active and inactive conformations of the receptor .

Temporal Effects in Laboratory Settings

It has been observed that this compound treatment resulted in a slight elevation of CK activity (20%) at 1 µM .

Dosage Effects in Animal Models

In animal models, the activity of this compound was monitored in two models of arthritis, the HLA-B27 transgenic rat and the Lewis rat adjuvant-induced model . In both models, a near complete reversal in hindpaw scores was observed as well as marked improvements in the histological scores .

Metabolic Pathways

It is known that it acts by inhibiting NF-κB transcriptional activity, a key component in the inflammatory response .

Transport and Distribution

It is known that it binds to human ERα and ERβ , suggesting that it may be transported and distributed via mechanisms associated with these receptors.

Subcellular Localization

Given its binding to ERα and ERβ , it is likely that it localizes to areas of the cell where these receptors are present.

Analyse Chemischer Reaktionen

WAY-169916 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen werden typischerweise verwendet, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: Häufige Reagenzien und Bedingungen umfassen die Verwendung von Halogenierungsmitteln und Nukleophilen, um funktionelle Gruppen einzuführen oder zu ersetzen.

Vergleich Mit ähnlichen Verbindungen

WAY-169916 ist einzigartig in seiner selektiven Hemmung der NF-κB-transkriptionellen Aktivität ohne konventionelle östrogene Wirkungen. Zu ähnlichen Verbindungen gehören:

17β-Östradiol: Ein natürliches Östrogen mit breiteren biologischen Wirkungen.

Diethylstilbestrol: Ein synthetisches Östrogen mit starker agonistischer Aktivität.

Genistein: Ein Phytoöstrogen mit partieller agonistischer Aktivität. This compound unterscheidet sich von diesen Verbindungen in seiner pfadselektiven Hemmung, wodurch es zu einem wertvollen Werkzeug zur Untersuchung spezifischer Entzündungspfade wird

Eigenschaften

IUPAC Name |

4-[1-prop-2-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c1-2-8-22-16-12(4-3-5-13(16)17(18,19)20)15(21-22)11-7-6-10(23)9-14(11)24/h2-7,9,23-24H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUDMCQPFKPISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695727 | |

| Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669764-18-5 | |

| Record name | WAY-169916 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669764185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol](/img/structure/B611724.png)

![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)

![1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol](/img/structure/B611734.png)